molecular formula C3H3ClN2S B3377312 5-(Chloromethyl)-1,2,3-thiadiazole CAS No. 1284385-87-0

5-(Chloromethyl)-1,2,3-thiadiazole

Cat. No. B3377312
CAS RN: 1284385-87-0
M. Wt: 134.59 g/mol
InChI Key: ZDUBMXQVUKCNNA-UHFFFAOYSA-N
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Description

“5-Chloromethylfurfural” is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

The synthesis of “5-Chloromethylfurfural” involves dehydration of fructose and other cellulose derivatives using hydrochloric acid . There’s also a study on the synthesis of “5-Chloromethylfurfural” from corn stover .


Chemical Reactions Analysis

There’s a study that discusses the conversion of “5-Chloromethylfurfural” into DMF through a series of catalytic hydrogenation and hydrogenolysis steps .


Physical And Chemical Properties Analysis

“5-Chloromethylfurfural” is a colourless liquid . More detailed physical and chemical properties couldn’t be found for “5-(Chloromethyl)-1,2,3-thiadiazole”.

Scientific Research Applications

Synthesis and Biological Activities

  • 1,2,3-Thiadiazoles, including derivatives like 5-(Chloromethyl)-1,2,3-thiadiazole, have gained attention in the field of pesticide development due to their diverse biological activities. A study by Zheng et al. (2010) demonstrated that certain 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction exhibited significant antifungal and antivirus activities, making them potential candidates for pesticide development (Zheng et al., 2010).

Corrosion Inhibition

  • Thiadiazoles have also been studied for their corrosion inhibition properties. For instance, the work of Attou et al. (2020) on 1,3,4-thiadiazole derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments, showcasing the potential industrial applications of thiadiazoles in material protection (Attou et al., 2020).

Antimicrobial Applications

  • Gopalakrishnan et al. (2008) described a ‘one-pot’ synthesis of pyridino-1,2,3-thiadiazoles, demonstrating modest antibacterial and antifungal activity in vitro. This suggests the potential use of thiadiazoles in developing new antimicrobial agents (Gopalakrishnan et al., 2008).

Material Science

  • Kerru et al. (2019) investigated the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, highlighting its potential application in material science, particularly as a non-linear optical (NLO) material. This indicates the versatility of thiadiazoles in various scientific fields (Kerru et al., 2019).

Antimalarial Agents

  • Faslager et al. (1973) synthesized thiadiazole derivatives with notable antimalarial activity, contributing to the exploration of new treatments for malaria (Faslager et al., 1973).

Safety and Hazards

“5-Chloromethylfurfural” can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal exposure are unclear; it should be handled with caution .

Future Directions

There’s a growing interest in the synthesis of “5-Chloromethylfurfural” as a novel building block . It has several advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .

properties

IUPAC Name

5-(chloromethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-1-3-2-5-6-7-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBMXQVUKCNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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